molecular formula C20H13Cl3N2O2S B11995049 2,4-Dichloro-6-[9-chloro-2-(2-thienyl)-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazin-5-yl]phenol

2,4-Dichloro-6-[9-chloro-2-(2-thienyl)-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazin-5-yl]phenol

Cat. No.: B11995049
M. Wt: 451.8 g/mol
InChI Key: OZLCZIAAFKXVTM-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,4-Dichloro-6-[9-chloro-2-(2-thienyl)-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazin-5-yl]phenol involves multiple steps, including the formation of the pyrazolo[1,5-c][1,3]benzoxazine core and subsequent functionalization with chloro and thienyl groups. Specific reaction conditions and reagents are often tailored to optimize yield and purity .

Industrial Production Methods

standard organic synthesis techniques, including purification and characterization steps, are employed to ensure the compound’s quality .

Chemical Reactions Analysis

Types of Reactions

2,4-Dichloro-6-[9-chloro-2-(2-thienyl)-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazin-5-yl]phenol can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various halogenating agents for substitution reactions .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce different functional groups .

Scientific Research Applications

2,4-Dichloro-6-[9-chloro-2-(2-thienyl)-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazin-5-yl]phenol is used in various scientific research applications, including:

Mechanism of Action

The mechanism of action for 2,4-Dichloro-6-[9-chloro-2-(2-thienyl)-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazin-5-yl]phenol involves its interaction with specific molecular targets and pathways. These interactions can lead to various biological effects, depending on the context of its use .

Properties

Molecular Formula

C20H13Cl3N2O2S

Molecular Weight

451.8 g/mol

IUPAC Name

2,4-dichloro-6-(9-chloro-2-thiophen-2-yl-5,10b-dihydro-1H-pyrazolo[1,5-c][1,3]benzoxazin-5-yl)phenol

InChI

InChI=1S/C20H13Cl3N2O2S/c21-10-3-4-17-12(6-10)16-9-15(18-2-1-5-28-18)24-25(16)20(27-17)13-7-11(22)8-14(23)19(13)26/h1-8,16,20,26H,9H2

InChI Key

OZLCZIAAFKXVTM-UHFFFAOYSA-N

Canonical SMILES

C1C2C3=C(C=CC(=C3)Cl)OC(N2N=C1C4=CC=CS4)C5=C(C(=CC(=C5)Cl)Cl)O

Origin of Product

United States

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